Methyl 6-fluoroindoline-2-carboxylate
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Overview
Description
“Methyl 6-fluoroindoline-2-carboxylate” is a chemical compound with the molecular formula C10H10FNO2 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not available in the retrieved data.Scientific Research Applications
Enzyme Inhibition Studies
Methyl 6-fluoroindoline-2-carboxylate and related fluoro ketones have been explored for their potential as enzyme inhibitors. Research indicates that fluoro ketones can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, suggesting possible applications in managing conditions like Alzheimer's disease. These compounds inhibit the enzyme by forming a stable hemiketal with the active-site serine residue, demonstrating their potential as therapeutic agents (Gelb, Svaren, & Abeles, 1985).
Herbicidal Activity
This compound derivatives have shown significant herbicidal activity. These compounds, upon application, exhibit symptoms like leaf cupping and necrosis on weeds, indicative of their potential as herbicides. This suggests their utility in agricultural applications, offering a novel approach to weed management (Huang et al., 2009).
Antibacterial and Antiplasmodial Activities
Synthetic efforts have led to the creation of 6-fluoroquinoline derivatives with notable antibacterial and antiplasmodial activities. These studies are pivotal in developing new treatments for infectious diseases, highlighting the importance of this compound derivatives in medicinal chemistry (Hayashi et al., 2002).
Fluorination Chemistry
This compound plays a significant role in the study of fluorination chemistry, particularly in the synthesis of fluorinated compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. The exploration of novel fluorination methods using this compound derivatives contributes to this growing field of chemical research (Takashi et al., 1998).
Cancer Research
Research into the combination of fluorouracil and folinic acid for treating colorectal cancer has shown promising results, with this compound derivatives potentially playing a role in this context. These findings underscore the compound's relevance in oncology, providing insights into novel therapeutic strategies (Erlichman et al., 1988).
Mechanism of Action
Target of Action
Methyl 6-fluoroindoline-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives are known to have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVUNKCOKJKNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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